![molecular formula C16H20N2O4S B268388 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

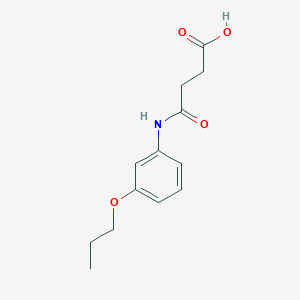

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide-based reagent that is commonly used for labeling proteins and peptides. It is a highly reactive compound that can covalently modify the amino groups of lysine residues in proteins, thereby allowing for the identification and analysis of protein-protein interactions.

Mécanisme D'action

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide works by reacting with the amino groups of lysine residues in proteins. The reaction is highly specific and occurs under mild conditions. The resulting covalent bond between N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide and the lysine residue can be stable enough to withstand harsh experimental conditions, such as denaturation and proteolysis.

Biochemical and Physiological Effects:

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter protein structure or function, and it does not affect protein stability or activity. Furthermore, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is not toxic to cells at concentrations commonly used in research.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in lab experiments is its high specificity for lysine residues. This allows for the precise labeling of specific proteins and the identification of protein-protein interactions. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is relatively easy to use and can be incorporated into a variety of experimental protocols.

One limitation of using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is that it can only label lysine residues that are accessible to the reagent. This means that some lysine residues may not be labeled, which can limit the accuracy of the results. Additionally, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be expensive to purchase, which can be a barrier to its use in some research settings.

Orientations Futures

There are numerous future directions for research involving N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new labeling strategies that can overcome the limitations of current methods. For example, researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with other reagents to increase the coverage of labeled lysine residues.

Another area of interest is the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in the study of protein-protein interactions in complex biological systems. Researchers are exploring the use of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide in combination with mass spectrometry to identify interacting proteins in cells and tissues.

Overall, N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a powerful tool for studying protein-protein interactions and has numerous applications in scientific research. As research in this area continues to evolve, it is likely that new applications and strategies for using N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide will emerge.

Méthodes De Synthèse

The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetaldehyde in the presence of sodium cyanoborohydride. The resulting product is then reacted with 2,2-dimethylpropionyl chloride to yield N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide. The synthesis of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide is a relatively straightforward process that can be carried out in a laboratory setting.

Applications De Recherche Scientifique

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide has found numerous applications in scientific research, particularly in the field of proteomics. It is commonly used as a cross-linking reagent for studying protein-protein interactions. N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide can be used to label specific lysine residues in proteins, thereby allowing for the identification of interacting proteins. This information can be used to gain insights into protein function and signaling pathways.

Propriétés

Nom du produit |

N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide |

|---|---|

Formule moléculaire |

C16H20N2O4S |

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C16H20N2O4S/c1-16(2,3)15(19)18-12-6-8-14(9-7-12)23(20,21)17-11-13-5-4-10-22-13/h4-10,17H,11H2,1-3H3,(H,18,19) |

Clé InChI |

LAEXTEDOITVLEM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

SMILES canonique |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)

![4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid](/img/structure/B268312.png)

![N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)

![4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)

![2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268318.png)

![3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)

![4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268323.png)

![N-[2-(4-methylphenoxy)ethyl]propan-2-amine](/img/structure/B268325.png)

![3-{[(4-Chloro-1-naphthyl)oxy]methyl}piperidine](/img/structure/B268327.png)

![4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268329.png)